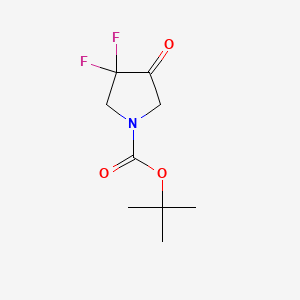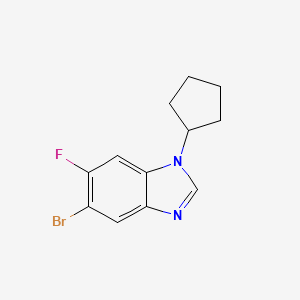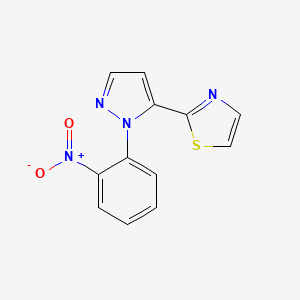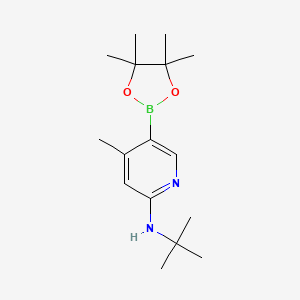
1,4-Bis(2-aminophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-aminophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Scientific Research Applications
Novel Biofilm and MurB Inhibitors
- Antibacterial Efficacy: Mekky and Sanad (2020) explored derivatives of 1,4-Bis(2-aminophenyl)piperazine, demonstrating strong antibacterial effects against various strains like E. coli and S. aureus. One derivative showed significant biofilm inhibition activities, surpassing Ciprofloxacin in effectiveness (Mekky & Sanad, 2020).
Antioxidant Potential
- Synthesis for Antioxidant Use: Prabawati (2016) synthesized a derivative of this compound, showing potential as antioxidants. This study highlights the compound's capacity to neutralize free radicals (Prabawati, 2016).
Anticancer Activities
- Structure and Anticancer Potential: A 2022 study by Demirağ et al. analyzed the structure of a this compound derivative and its interaction with DNA, suggesting strong anti-tumor effects (Demirağ et al., 2022).
Neurological Applications
- Neuromuscular Transmission Effects: Groszkowski et al. (1982) investigated asymmetric 1,4-bis(aminoacyl) piperazines, finding they inhibit neuromuscular transmission by blocking motor end-plate receptors, indicating potential neurological applications (Groszkowski et al., 1982).
Fungicidal Activity
- Antifungal Properties: Wieczorek et al. (2014) studied the fungicidal activity of 3-piperazine-bis(benzoxaborole) derivatives, observing significant inhibitory activity against various fungal strains (Wieczorek et al., 2014).
Antimicrobial Activity
- Synthesis for Antimicrobial Use: Xu et al. (2012) synthesized N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, demonstrating effective antimicrobial properties against bacterial strains like E. coli and S. aureus (Xu et al., 2012).
Chemical Synthesis and Catalysis
- Efficient Synthesis Methods: Yousefi et al. (2018) highlighted the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, emphasizing its role in facilitating efficient chemical reactions (Yousefi et al., 2018).
Drug Discovery
- HIV-1 Reverse Transcriptase Inhibitors: Romero et al. (1994) developed bis(heteroaryl)piperazines (BHAPs) from analogues of this compound, identifying them as potent inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperazine derivatives are known to induce various molecular and cellular effects, depending on their specific targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-aminophenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZVBUJBMLUOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 1,4-Bis(2-aminophenyl)piperazine contribute to the biological activity of the synthesized metal complexes?
A1: this compound acts as a building block for the macroacyclic ligand (L) by reacting with salicylaldehyde. [] This ligand, with its hexadentate structure, forms complexes with Cu(II), Ni(II), and Co(II) ions. [] The resulting spatial arrangement and properties of the complex, influenced by the metal ion and ligand structure, contribute to the observed biological activities. For instance, the study by demonstrated that these complexes exhibit antioxidant activity against DPPH free radicals and possess moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. [] While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that the metal center and the ligand structure play a crucial role in interacting with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

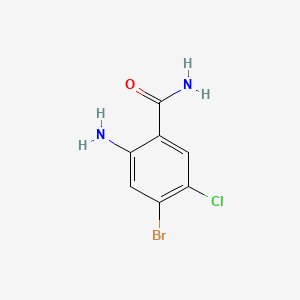

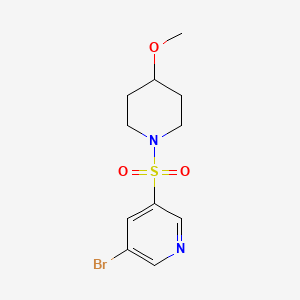
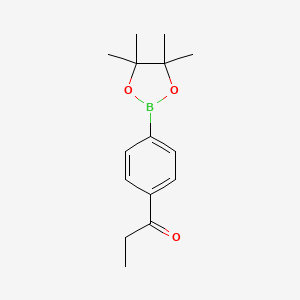


![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)
